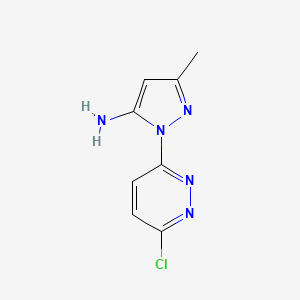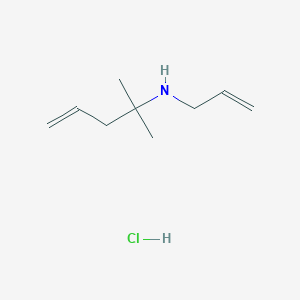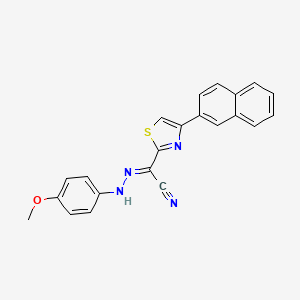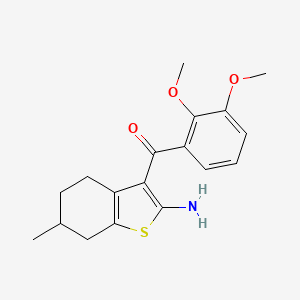![molecular formula C17H21NO3 B2419470 N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide CAS No. 2411299-55-1](/img/structure/B2419470.png)
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide, also known as CMBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CMBA belongs to the class of compounds known as alkynyl phenols and has been found to exhibit a range of biochemical and physiological effects.
作用機序
The mechanism of action of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells. Specifically, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has been found to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has been found to exhibit a range of other biochemical and physiological effects. Studies have shown that N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has also been found to exhibit antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
実験室実験の利点と制限
One of the major advantages of using N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide in lab experiments is that it has been shown to exhibit potent anti-cancer effects at relatively low concentrations. This means that it may be possible to achieve therapeutic effects with lower doses of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide, which could reduce the risk of side effects. However, one of the limitations of using N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
将来の方向性
There are several potential future directions for research on N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide. One area of interest is in the development of more efficient synthesis methods for N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide, which could increase its availability for scientific research. Another area of interest is in the investigation of the potential therapeutic applications of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide in neurodegenerative diseases such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide, which could lead to the development of more effective therapeutic applications.
合成法
The synthesis of N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide involves a multi-step process that begins with the reaction of 2-cyclopentyloxy-4-methoxybenzaldehyde with propargyl bromide to form the corresponding propargyl ether. This intermediate is then reacted with but-2-ynoic acid in the presence of a palladium catalyst to yield N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has been found to exhibit a range of potential therapeutic applications in scientific research. One of the major areas of interest is in the treatment of cancer. Studies have shown that N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has potent anti-proliferative effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anti-cancer properties, N-[(2-Cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
N-[(2-cyclopentyloxy-4-methoxyphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-6-17(19)18-12-13-9-10-15(20-2)11-16(13)21-14-7-4-5-8-14/h9-11,14H,4-5,7-8,12H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXCXJMEQCZAAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=C(C=C(C=C1)OC)OC2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)
![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)



![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2419399.png)
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)


![tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/no-structure.png)


![3-Methyl-6-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419410.png)